4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
CAS No.: 868153-16-6
Cat. No.: VC4507885
Molecular Formula: C19H23N3O2S2
Molecular Weight: 389.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868153-16-6 |
|---|---|
| Molecular Formula | C19H23N3O2S2 |
| Molecular Weight | 389.53 |
| IUPAC Name | [4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
| Standard InChI | InChI=1S/C19H23N3O2S2/c1-20(2)17-10-8-16(9-11-17)19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |
| Standard InChI Key | OVGJFAPQYGMNHI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
4-[4-(Benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound that combines a piperazine ring with a benzenesulfonyl group and an N,N-dimethylaniline moiety. This compound is also known by its PubChem identifier CID 2146184 and has several synonyms, including (4-(dimethylamino)phenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione and [4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione .
Molecular Formula and Weight
IUPAC Name and Identifiers
-
IUPAC Name: [4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
-
InChI: InChI=1S/C19H23N3O2S2/c1-20(2)17-10-8-16(9-11-17)19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
-
InChIKey: OVGJFAPQYGMNHI-UHFFFAOYSA-N
-
SMILES: CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 .
Synthesis and Reactions
The synthesis of compounds similar to 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline often involves reactions between arylsulfinic acids and appropriate amines or other nucleophiles. For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine can be synthesized through electrochemical or chemical methods using 4-nitroso-N,N-dimethylaniline .
Biological and Pharmaceutical Applications
While specific biological activities of 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline are not detailed in the available literature, compounds with similar structures, such as those containing benzene sulfonyl piperazine moieties, are often explored for their potential therapeutic applications . The presence of a piperazine ring and a sulfonyl group can contribute to biological activity, as these motifs are common in drugs targeting various receptors and enzymes.
Safety and Handling
Handling compounds like 4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline requires caution due to potential chemical reactivity and toxicity. N,N-dimethylaniline, a component of this compound, has been noted for its toxic effects and is regulated in various countries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume